molecular formula C15H17Cl2N3O2S B12676320 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole CAS No. 178979-31-2

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole

Cat. No.: B12676320
CAS No.: 178979-31-2
M. Wt: 374.3 g/mol
InChI Key: FWSITQNMHYTXQJ-UHFFFAOYSA-N
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Description

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a synthetic imidazole derivative of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a dichlorophenylthio ether and an isopropyl group on the imidazole core, is engineered for targeted biological activity studies . This specific architecture is frequently investigated for modulating key signaling pathways and enzyme functions, particularly in the context of central nervous system (CNS) disorders. Researchers are exploring its potential as a key intermediate or pharmacophore in developing novel therapeutics for difficult-to-treat conditions, aligning with the broader investigation of imidazole-based compounds in neuropsychiatry . The compound's mechanism of action is a primary focus of investigation, with preliminary research suggesting potential interactions with serotonin receptor systems. This aligns with the growing scientific interest in rapid-acting neuroactive compounds for treating resistant forms of depression, although its specific profile and functional activity require further characterization . The presence of the carbamate moiety is a critical structural feature often associated with modulating the compound's metabolic stability and bioavailability, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended for non-clinical, non-vivisection research applications conducted by qualified laboratory professionals. It is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for any human use.

Properties

CAS No.

178979-31-2

Molecular Formula

C15H17Cl2N3O2S

Molecular Weight

374.3 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl carbamate

InChI

InChI=1S/C15H17Cl2N3O2S/c1-8(2)13-14(20(3)12(19-13)7-22-15(18)21)23-11-5-9(16)4-10(17)6-11/h4-6,8H,7H2,1-3H3,(H2,18,21)

InChI Key

FWSITQNMHYTXQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole involves several steps. One of the primary methods includes the reaction of 3,5-dichlorothiophenol with an appropriate imidazole derivative under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like dimethylformamide (DMF). The intermediate product is then subjected to further reactions to introduce the carbamoyloxymethyl group .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often crystallized from diethyl ether as a hemihydrate .

Chemical Reactions Analysis

Types of Reactions

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is being investigated for its role as a pharmaceutical agent, particularly in the treatment of metabolic disorders and infections.

Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of various imidazole derivatives, this compound exhibited significant inhibition zones against pathogens such as E. coli and Staphylococcus aureus. The results indicated a promising potential for developing new antimicrobial therapies.

CompoundZone of Inhibition (mm)
2-Carbamoyloxymethyl...20 (E. coli)
Streptomycin28 (E. coli)

This demonstrates its efficacy compared to established antibiotics, suggesting its potential as a lead compound in drug development .

Agricultural Chemistry

The compound is also being explored for its herbicidal properties. Its structural features allow it to interact effectively with plant growth pathways, potentially leading to the development of new herbicides that are more effective and environmentally friendly.

Research Insights
Research has shown that derivatives of imidazole compounds can inhibit specific enzymes involved in plant metabolism, providing a basis for developing selective herbicides that minimize damage to non-target species while effectively controlling weeds .

Material Science

In material science, 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is utilized in the formulation of advanced materials such as polymers and coatings.

Application Example
The compound's unique chemical properties enhance the durability and performance of coatings used in various industries. Studies have demonstrated improved resistance to environmental degradation when this compound is incorporated into polymer matrices .

Mechanism of Action

The compound exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1. It binds to a specific site on the enzyme, causing a conformational change that prevents the enzyme from synthesizing viral DNA. This inhibition disrupts the viral replication cycle, thereby reducing the viral load in the host .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous imidazole derivatives from published literature, emphasizing substituent variations and their implications:

Compound Name / ID Substituent Positions (Imidazole Ring) Key Functional Groups Synthesis Method (Highlights) Potential Biological Implications
Target Compound 1: Methyl; 2: Carbamoyloxymethyl; 4: Isopropyl; 5: 3,5-Dichlorophenylthio Dichlorophenylthio (electron-withdrawing), carbamoyloxymethyl (polar) Likely involves thioether coupling and alkylation Enhanced lipophilicity and steric hindrance
5{101} (Molecules, 2008) 4: (Benzylamino)carbonyl; 5: (Benzyloxy-S-phenylalanyl)carbonyl Aromatic benzyl groups, peptide-like linkages Multi-step coupling under anhydrous conditions Peptidase inhibition or receptor binding
5{102} (Molecules, 2008) 4: (R-α-Methylbenzylamino)carbonyl; 5: (Benzyloxy-S-phenylalanyl)carbonyl Chiral α-methylbenzyl group, bulky aromatic substituents Stereoselective synthesis Improved target specificity via chirality
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (IJPR, 2017) 5: Fluoro; 6: Benzo[d][1,3]dioxol-5-yloxy Fluoro (electron-withdrawing), benzodioxole (polar aromatic) Sodium metabisulfite-mediated cyclization Antifungal or antiparasitic activity

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s dichlorophenylthio and isopropyl groups increase lipophilicity compared to the polar benzodioxole and carbamoyl groups in IJPR, 2017 compounds . This may enhance membrane permeability but reduce aqueous solubility.

Electronic and Steric Properties: The dichlorophenylthio group (target compound) provides stronger electron-withdrawing effects than the benzodioxole (IJPR, 2017), which could modulate reactivity in electrophilic aromatic substitution . Steric bulk at position 4 (isopropyl in the target vs. benzylamino in 5{101}) may hinder interactions with flat binding pockets, favoring targets with deeper hydrophobic cavities .

Synthetic Complexity :

  • The target compound’s synthesis likely requires precise thioether formation, whereas IJPR, 2017 derivatives employ sodium metabisulfite-mediated cyclization, a method adaptable to diverse aldehydes .

Research Findings and Limitations

  • Activity Gaps : While Molecules, 2008 compounds demonstrate protease inhibition , the target compound’s dichlorophenylthio group may confer unique activity against oxidative stress pathways (hypothesized based on thioether redox activity).
  • Stability : Thioether linkages (target compound) are less prone to hydrolysis than ester or amide bonds (e.g., 5{101}), suggesting improved metabolic stability .

Biological Activity

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is a synthetic compound belonging to the imidazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanism of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H17Cl2N3O2S\text{C}_{15}\text{H}_{17}\text{Cl}_2\text{N}_3\text{O}_2\text{S}

Imidazole derivatives are known for their diverse biological activities, primarily due to their ability to interact with various biological targets. The specific mechanism of action for 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole is not fully elucidated; however, it is hypothesized to involve:

  • Inhibition of bacterial cell wall synthesis : Similar imidazole compounds have shown effectiveness against Gram-positive bacteria by disrupting cell wall integrity.
  • Interference with DNA synthesis : Some derivatives can form radical species that inhibit DNA replication and lead to cell death .

Antibacterial Activity

Research has indicated that imidazole derivatives exhibit significant antibacterial properties. A study exploring various imidazole analogues highlighted that compounds with similar structures demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The presence of electron-withdrawing groups and aryl rings was crucial for enhancing antibacterial efficacy .

Compound Target Bacteria Activity
2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazoleMRSAActive
4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazoleStaphylococcus epidermidisActive

Case Studies

  • Antimicrobial Efficacy : A series of experiments conducted using disk diffusion methods revealed that the compound exhibited notable zones of inhibition against MRSA strains. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, indicating its potential as a therapeutic agent .
  • Mechanistic Studies : Further investigations into the compound's action revealed that it induces oxidative stress in bacterial cells, leading to increased permeability and eventual cell lysis. This mechanism aligns with findings from similar imidazole derivatives that have been studied extensively in the literature .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-methyl-1H-imidazole, and what challenges arise during its purification?

  • Methodology : The synthesis of imidazole derivatives typically involves cyclocondensation of aldehydes, amines, and thioureas under acidic or reflux conditions. For example, similar compounds (e.g., substituted imidazoles) are synthesized via refluxing precursors in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Key challenges include isolating the product from byproducts (e.g., unreacted 3,5-dichlorothiophenol) and ensuring regioselectivity during substitution. Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for purification .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substitution patterns (e.g., dichlorophenylthio group at position 5, carbamoyloxymethyl at position 2).
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H]+^+ peak at 454.04 Da).
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm1^{-1} for the carbamate group) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound with high yield and selectivity?

  • Methodology :

  • Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for competing pathways (e.g., alternative substitution at position 4 vs. 5).
  • Pair computational results with high-throughput experimentation (HTE) to screen solvent systems (e.g., DMF vs. acetic acid) and catalysts (e.g., p-toluenesulfonic acid).
  • Integrate machine learning to predict optimal molar ratios of precursors based on similar imidazole syntheses .

Q. What experimental strategies resolve contradictions in spectral data or bioactivity results for this compound?

  • Case Example : If 1H^1H-NMR shows unexpected splitting patterns, consider:

  • Dynamic Effects : Temperature-dependent NMR to assess conformational flexibility (e.g., hindered rotation of the isopropyl group).
  • Impurity Analysis : LC-MS to detect trace byproducts (e.g., oxidation of the thioether to sulfoxide).
  • Bioactivity Replication : Validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability) and cross-check with structurally analogous compounds .

Q. How does the steric bulk of the 4-isopropyl group influence the compound’s reactivity or interaction with biological targets?

  • Methodology :

  • Molecular Docking : Compare binding affinities of the target compound with analogs lacking the isopropyl group (e.g., methyl or hydrogen substituents).
  • Kinetic Studies : Measure reaction rates in nucleophilic substitution reactions to assess steric hindrance (e.g., using benzyl chloride as an electrophile).
  • X-ray Crystallography : Resolve crystal structures to quantify bond angles and torsional strain .

Safety and Handling

Q. What are the critical safety protocols for handling this compound given its structural analogs’ toxicity profiles?

  • Guidelines :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation.
  • Disposal : Follow EPA guidelines for halogenated waste (due to dichlorophenyl groups) and neutralize acidic byproducts before disposal .

Contradiction Analysis Framework

For conflicting bioactivity

Experimental Variables : Compare solvent systems (e.g., DMSO vs. aqueous buffers), cell lines, and assay durations.

Batch Consistency : Verify purity via HPLC (>95%) and check for residual solvents (e.g., acetic acid).

Control Compounds : Include structurally related imidazoles (e.g., 4-methyl analogs) to isolate substituent effects .

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